molecular formula C11H14O4S B12280722 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester CAS No. 50397-63-2

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester

Katalognummer: B12280722
CAS-Nummer: 50397-63-2
Molekulargewicht: 242.29 g/mol
InChI-Schlüssel: DKBHHMLGBAWFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester is an organic compound with the molecular formula C11H14O4S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl group attached to a 3-methylphenyl ring, which is further connected to an acetic acid ethyl ester moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack at the sulfonyl group or electrophilic aromatic substitution at the phenyl ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl benzoate: Similar ester functionality but lacks the sulfonyl group.

    Methyl 3-methylbenzenesulfonate: Similar sulfonyl group but different ester moiety.

    Phenylacetic acid ethyl ester: Similar ester functionality but different aromatic ring structure

Uniqueness

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester is unique due to the combination of its sulfonyl group and ester functionality, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

50397-63-2

Molekularformel

C11H14O4S

Molekulargewicht

242.29 g/mol

IUPAC-Name

ethyl 2-(3-methylphenyl)sulfonylacetate

InChI

InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3

InChI-Schlüssel

DKBHHMLGBAWFQI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.